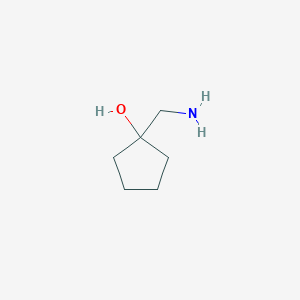

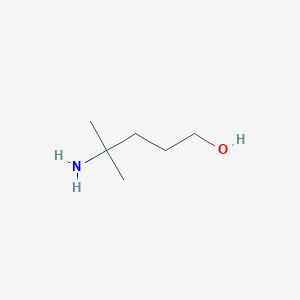

4-Amino-4-methylpentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-4-methylpentan-1-ol involves various strategies, including the use of Schiff base ligands and metal complexes, as well as the manipulation of aminosugar lactones and aliphatic α,ω-diamines. In one study, metal(II) complexes of a tetradentate Schiff base ligand were synthesized and characterized, indicating the formation of mononuclear complexes through coordination via oxygen and nitrogen atoms . Another approach involved the synthesis of racemic aminosugar lactones, where intermediates were prepared through a series of reactions including chloride formation, acyl azide formation, and intramolecular nitrene addition, followed by ring opening and reductive acetylation to yield the title compounds . Additionally, a convenient synthesis route for tridentate-N2O ligands was described, leading to the formation of a trinuclear copper(II) complex with 8-amino-5-aza-4-methyl-3-octene-2-one .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-4-methylpentan-1-ol has been elucidated using various analytical techniques. X-ray diffraction (XRD) was employed to propose the geometry of metal complexes, suggesting tetrahedral geometry for Co(II) complexes and square-planar geometry for Ni(II) and Cu(II) complexes . Single-crystal X-ray structure analysis revealed the trinuclear cation of a copper(II) complex, consisting of three subunits bridged by a hydroxy group and carbonyl oxygen atoms . Density functional theory (DFT) calculations were also used to characterize the potential energy surface of various tautomers of a synthesized molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation, intramolecular nitrene addition, aziridine ring opening, and reductive acetylation . The synthesis of aminomethyloxy derivatives involved condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines . Additionally, the reaction of amines with 1-bromopentanes in a water medium was carried out to synthesize pentane amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various techniques. Elemental analysis, molar conductance, electronic and IR spectral studies were used to characterize metal complexes . The magnetic properties of a trinuclear copper(II) complex were investigated, indicating weak antiferromagnetic exchange within the trinuclear core . The synthesized compounds were also tested for their antimicrobial properties, showing effectiveness against bacteria and fungi, and were evaluated as potential antimicrobial additives to lubricating oils and antiseptics . Furthermore, the synthesized pentane amino derivatives exhibited high anticorrosive properties and were effective bactericides for sulfate-reducing bacteria .

Scientific Research Applications

Application 1: Gas Purification

- Methods of Application: The study used a statistical method, a comparative method, and analysis to assess the effectiveness of existing methods of amine gas purification from acidic components .

- Results: The study identified the main factors affecting the effectiveness of the existing gas purification technology. Among the proposed solutions, the importance of careful selection of the optimal composition of the alkanolamine mixture was identified .

Application 2: Chiral Separation

- Summary of Application: 4-Amino-4-methylpentan-1-ol can be used in the enantiomer separation of chiral aliphatic amines .

- Methods of Application: A method using a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), was developed for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography .

- Results: The method was found to be convenient and validated for the enantiomer separation of chiral aliphatic amines .

properties

IUPAC Name |

4-amino-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCFHKBOPVGLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518370 |

Source

|

| Record name | 4-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-methylpentan-1-ol | |

CAS RN |

85054-53-1 |

Source

|

| Record name | 4-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.